N-butyryl-L-Homocysteine thiolactone
N-butyryl-L-Homocysteine thiolactone
Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. Controlling bacterial infections by quenching their quorum sensing systems is a promising field of study. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. N-butyryl-L-Homocysteine thio-lactone is an analog of N-butyryl-L-homoserine lactone, the small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and cellular metabolism. N-butyryl-L-Homocysteine thio-lactone induces violacein expression in C. violaceum mutants usually not able to produce AHLs.
Brand Name:
Vulcanchem
CAS No.:
202284-85-3
VCID:
VC0116715
InChI:
InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
SMILES:
CCCC(=O)NC1CCSC1=O
Molecular Formula:
C8H13NO2S
Molecular Weight:
187.26 g/mol
N-butyryl-L-Homocysteine thiolactone
CAS No.: 202284-85-3
Cat. No.: VC0116715
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. Controlling bacterial infections by quenching their quorum sensing systems is a promising field of study. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. N-butyryl-L-Homocysteine thio-lactone is an analog of N-butyryl-L-homoserine lactone, the small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and cellular metabolism. N-butyryl-L-Homocysteine thio-lactone induces violacein expression in C. violaceum mutants usually not able to produce AHLs. |
|---|---|
| CAS No. | 202284-85-3 |
| Molecular Formula | C8H13NO2S |
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | N-[(3S)-2-oxothiolan-3-yl]butanamide |
| Standard InChI | InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
| Standard InChI Key | IMJUOGHALGXOSS-LURJTMIESA-N |
| Isomeric SMILES | CCCC(=O)N[C@H]1CCSC1=O |
| SMILES | CCCC(=O)NC1CCSC1=O |
| Canonical SMILES | CCCC(=O)NC1CCSC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator